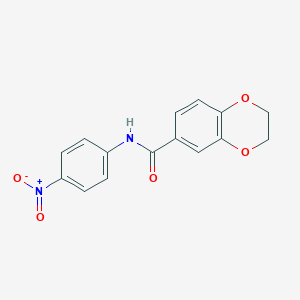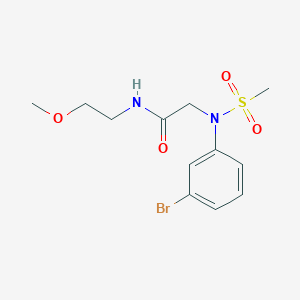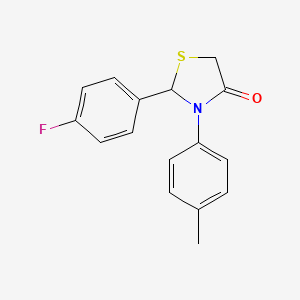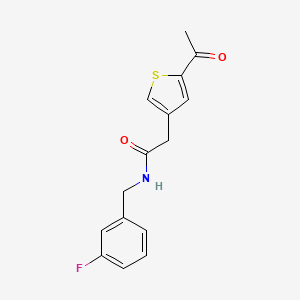![molecular formula C14H21ClN2O2S B4924540 1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4924540.png)
1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. This compound is commonly referred to as BCTC, which stands for N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide. BCTC is a piperazine derivative that exhibits potent and selective antagonism towards the transient receptor potential cation channel subfamily M member 8 (TRPM8). TRPM8 is a thermosensitive ion channel that is activated by cold temperatures and is expressed in various tissues, including the sensory neurons of the peripheral nervous system.
Wirkmechanismus
BCTC exerts its pharmacological effects by selectively blocking the activity of 1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine. 1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine is a calcium-permeable ion channel that is activated by cold temperatures and certain chemical compounds, such as menthol. 1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine is expressed in various tissues, including the sensory neurons of the peripheral nervous system, and is involved in the regulation of pain, thermoregulation, and other physiological processes. BCTC binds to the pore region of 1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine and prevents the influx of calcium ions, thereby inhibiting the downstream signaling pathways that mediate pain and other physiological responses.
Biochemical and Physiological Effects:
BCTC has been shown to effectively block 1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine-mediated pain responses in animal models. In addition, BCTC has been investigated for its potential use in the treatment of prostate cancer. 1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine is overexpressed in prostate cancer cells, and BCTC has been shown to inhibit the growth and proliferation of these cells. BCTC has also been shown to have anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines in response to various stimuli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BCTC in lab experiments is its specificity towards 1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine. BCTC has been shown to effectively block 1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine-mediated responses without affecting the activity of other ion channels. This specificity allows for more accurate and reliable results in experiments that involve the modulation of 1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine activity. However, one limitation of using BCTC is its relatively low potency compared to other 1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine antagonists. This can make it difficult to achieve complete blockade of 1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine activity in some experiments.
Zukünftige Richtungen
There are several potential future directions for the research on BCTC. One area of interest is the development of more potent and selective 1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine antagonists that can be used in clinical settings. Another area of interest is the investigation of the role of 1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine in other physiological processes, such as thermoregulation and inflammation. Additionally, the potential use of BCTC in the treatment of other diseases, such as neuropathic pain and bladder dysfunction, warrants further investigation.
Synthesemethoden
The synthesis of BCTC involves several steps, including the condensation of 2-chloropyridine with 4-tert-butylaniline to form 4-tert-butyl-2-chloropyridine. The resulting compound is then reacted with 4-aminopiperidine to produce N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide. This intermediate is further treated with p-toluenesulfonyl chloride to yield 1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine.
Wissenschaftliche Forschungsanwendungen
BCTC has been extensively studied for its potential use as a therapeutic agent in various diseases and conditions. One of the most promising applications of BCTC is in the treatment of pain. 1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine is known to play a role in cold-induced pain, and BCTC has been shown to effectively block 1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine-mediated pain responses in animal models. In addition, BCTC has been investigated for its potential use in the treatment of prostate cancer. 1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine is overexpressed in prostate cancer cells, and BCTC has been shown to inhibit the growth and proliferation of these cells.
Eigenschaften
IUPAC Name |
1-butan-2-yl-4-(4-chlorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2S/c1-3-12(2)16-8-10-17(11-9-16)20(18,19)14-6-4-13(15)5-7-14/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRMSBIRBVKACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Butan-2-yl)-4-[(4-chlorophenyl)sulfonyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-methoxy-4-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4924469.png)

![N-(3-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4924473.png)

![2-{[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4924481.png)
![2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4924483.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4924501.png)
![(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4924509.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4924518.png)
![2-[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclohexanone](/img/structure/B4924534.png)
![2,4-dichloro-6-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4924539.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4924543.png)